8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Triazole compounds are known to have good pharmacokinetic properties, which can lead to improved bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It is known that the chemical properties of triazole compounds, such as their electron-deficient nature, can make them promising organic materials in various applications .
Properties
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-6-4-5-7-12(11)19/h4-7,10H,8-9H2,1-3H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDMAGEMQOTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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